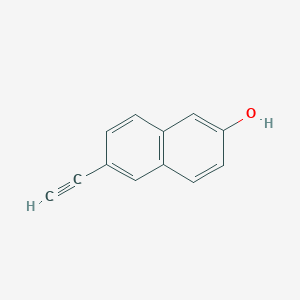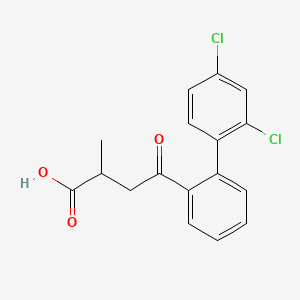![molecular formula C15H10ClNO2 B8677080 2-(p-Tolyl)benzo[d]oxazole-5-carbonyl chloride CAS No. 63556-99-0](/img/structure/B8677080.png)
2-(p-Tolyl)benzo[d]oxazole-5-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-Tolyl)benzo[d]oxazole-5-carbonyl chloride is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolyl)benzo[d]oxazole-5-carbonyl chloride typically involves the reaction of 2-(4-Methylphenyl)-1,3-benzoxazole with thionyl chloride. The reaction is carried out under reflux conditions, where the starting material is dissolved in an appropriate solvent such as dichloromethane or toluene, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(p-Tolyl)benzo[d]oxazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed in the presence of water to form the corresponding carboxylic acid.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Thionyl Chloride: Used for the chlorination of the starting material.
Amines and Alcohols: Common nucleophiles used in substitution reactions.
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.
Major Products Formed
Substituted Benzoxazoles: Formed through nucleophilic substitution reactions.
Carboxylic Acids: Formed through hydrolysis.
Biaryl Compounds: Formed through coupling reactions.
Aplicaciones Científicas De Investigación
2-(p-Tolyl)benzo[d]oxazole-5-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(p-Tolyl)benzo[d]oxazole-5-carbonyl chloride involves its ability to interact with nucleophiles, leading to the formation of various substituted products. The compound can also participate in coupling reactions, forming biaryl compounds through the formation of carbon-carbon bonds. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methylphenyl)-1,3-benzoxazole: The parent compound without the carbonyl chloride group.
2-(4-Methylphenyl)-1,3-benzoxazole-5-carboxylic acid: The hydrolyzed form of the compound.
2-(4-Methylphenyl)-1,3-benzoxazole-5-amine: A substituted derivative with an amine group.
Uniqueness
2-(p-Tolyl)benzo[d]oxazole-5-carbonyl chloride is unique due to the presence of the reactive carbonyl chloride group, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to participate in coupling reactions also makes it valuable in the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science .
Propiedades
Número CAS |
63556-99-0 |
|---|---|
Fórmula molecular |
C15H10ClNO2 |
Peso molecular |
271.70 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)-1,3-benzoxazole-5-carbonyl chloride |
InChI |
InChI=1S/C15H10ClNO2/c1-9-2-4-10(5-3-9)15-17-12-8-11(14(16)18)6-7-13(12)19-15/h2-8H,1H3 |
Clave InChI |
LXTGRCNNYPHLRC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(6-Phenylimidazo[1,2-b]pyridazin-3-yl)methanol](/img/structure/B8677079.png)




